molecular formula C9H6F3IO B1325233 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone CAS No. 898787-65-0

3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone

Cat. No.: B1325233
CAS No.: 898787-65-0
M. Wt: 314.04 g/mol
InChI Key: VVPSEKBWTADVEX-UHFFFAOYSA-N
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Description

3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a trifluoromethyl ketone group

Scientific Research Applications

3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study the interactions of iodine-containing compounds with biological systems, providing insights into their mechanisms of action.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Iodophenols, which are organoiodides of phenol containing one or more covalently bonded iodine atoms, are known to interact with various biological targets .

Mode of Action

Iodophenols are known to be produced by electrophilic halogenation of phenol with iodine . This suggests that the compound might interact with its targets through electrophilic substitution reactions.

Biochemical Pathways

Iodophenols have been used in the synthesis of various biologically active compounds , suggesting that they might affect a wide range of biochemical pathways.

Pharmacokinetics

Iodophenols are known to be relatively stable and persistent, which might influence their bioavailability .

Result of Action

Iodophenols have been used in the synthesis of various biologically active compounds , suggesting that they might have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with “3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone” would depend on its specific properties. For example, 2-Iodophenyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard and can cause severe skin burns and eye damage .

Future Directions

The future directions for “3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone” would depend on its potential applications. For example, if it has pharmaceutical properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone typically involves the iodination of a suitable precursor followed by the introduction of the trifluoromethyl ketone group. One common method involves the reaction of 2-iodophenylboronic acid with trifluoroacetone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Products such as 3-(2-Azidophenyl)-1,1,1-trifluoro-2-propanone or 3-(2-Thiocyanatophenyl)-1,1,1-trifluoro-2-propanone.

    Oxidation: Products such as 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanol or 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanal.

    Reduction: Products such as 3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanol.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone: Similar in structure but with a bromine atom instead of iodine.

    3-(2-Chlorophenyl)-1,1,1-trifluoro-2-propanone: Contains a chlorine atom instead of iodine.

    3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone: Contains a fluorine atom instead of iodine.

Uniqueness

3-(2-Iodophenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction profiles compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different electronic effects, making this compound particularly valuable in specific synthetic and biological applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-(2-iodophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO/c10-9(11,12)8(14)5-6-3-1-2-4-7(6)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPSEKBWTADVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645251
Record name 1,1,1-Trifluoro-3-(2-iodophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-65-0
Record name 1,1,1-Trifluoro-3-(2-iodophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-3-(2-iodophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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